molecular formula C10H11NOS B3037991 2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol CAS No. 688763-30-6

2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol

Cat. No. B3037991
CAS RN: 688763-30-6
M. Wt: 193.27 g/mol
InChI Key: DBAUVLAWSVALIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol is a chemical compound with the molecular weight of 229.73 . It is also known as 2-amino-1-(1-benzothiophen-3-yl)ethan-1-ol hydrochloride . This compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol is 1S/C10H11NOS.ClH/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10;/h1-4,6,9,12H,5,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol is a powder that is stored at room temperature . Its molecular weight is 229.73 . The compound’s InChI code is 1S/C10H11NOS.ClH/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10;/h1-4,6,9,12H,5,11H2;1H .

Scientific Research Applications

Research Use Only

This compound is often used for research purposes . It’s a common practice in scientific research to use specific compounds to understand their properties, reactions, and potential applications.

Preparation of Oligothiophene Isothiocyanates

2-Thiopheneethanol, a similar compound, is used in the preparation of oligothiophene isothiocyanates . These are used as fluorescent markers for biopolymers, which are essential in various fields like biochemistry and molecular biology.

Synthesis of Biologically Active Compounds

2-Thiopheneethanol is also used in the preparation of other biologically active compounds . For example, it’s used in the synthesis of the analgesic Sulfentanyl and the antithrombotic Clopidogrel Hydrogen Sulfate.

Direct/Reductive Amination

There’s research on the direct/reductive amination of carbohydrate-based furans and thiophenes with NH3/H2 to obtain amine derivatives . In the presence of NH3/H2, the reaction produces 2-amino-1,2-di(thiophene-2-yl)ethan-1-ol (i.e., alcohol-amine) as the main product .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-1-(1-benzothiophen-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAUVLAWSVALIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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